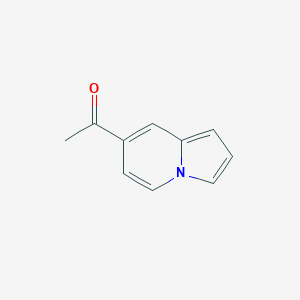

1-(Indolizin-7-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-indolizin-7-ylethanone |

InChI |

InChI=1S/C10H9NO/c1-8(12)9-4-6-11-5-2-3-10(11)7-9/h2-7H,1H3 |

InChI Key |

VWCNZNKQAXHOAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC=CN2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine Derivatives

Classical Approaches to Indolizine (B1195054) Skeleton Construction

Traditional methods for assembling the indolizine framework often rely on the cyclization of suitably functionalized pyridine (B92270) precursors. These reactions, developed in the early 20th century, remain valuable for their directness and utility in preparing a range of indolizine derivatives.

Tschitschibabin Reaction and Variants

The Tschitschibabin (or Chichibabin) indolizine synthesis is a cornerstone method for the formation of the indolizine ring system. This reaction involves the base-mediated cyclization of N-(cyanomethyl)pyridinium or N-(acylmethyl)pyridinium salts. The process is initiated by the deprotonation of the α-carbon to the electron-withdrawing group, generating a pyridinium (B92312) ylide intermediate. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring.

The versatility of the Tschitschibabin reaction has been expanded through various modifications. For instance, the use of different electron-withdrawing groups on the methylene (B1212753) substituent allows for the introduction of diverse functionalities at the 1- and 2-positions of the indolizine core. The reaction conditions can also be optimized by varying the base and solvent to improve yields.

| Reactant Type | Key Intermediate | Product | Reference |

| N-(Acylmethyl)pyridinium salt | Pyridinium ylide | 2-Aryl/alkyl-indolizine | |

| N-(Cyanomethyl)pyridinium salt | Pyridinium ylide | 1-Amino-2-cyanoindolizine | |

| N-(Alkoxycarbonylmethyl)pyridinium salt | Pyridinium ylide | 1-Hydroxy-2-alkoxycarbonylindolizine |

Scholtz Reaction and Related Cyclizations

The Scholtz reaction, first reported in 1912, represents one of the earliest methods for indolizine synthesis. The original procedure involved the high-temperature treatment of 2-methylpyridine with acetic anhydride to produce 3-acetyl-2-methylindolizine. This reaction proceeds through the acylation of the methyl group of 2-picoline, followed by an intramolecular condensation.

While the original Scholtz reaction required harsh conditions, subsequent modifications have been developed to improve its applicability. These include the use of different acylating agents and catalysts to achieve the desired cyclization under milder conditions. The Scholtz reaction and its variants are particularly useful for the synthesis of acyl-substituted indolizines.

[3+2] Dipolar Cycloaddition Strategies

One of the most powerful and versatile methods for constructing the indolizine skeleton is the [3+2] dipolar cycloaddition reaction involving pyridinium ylides as the 1,3-dipole. This approach allows for the facile assembly of highly functionalized indolizine derivatives from readily available starting materials.

Pyridinium Ylide Reactions with Alkynes

The reaction of pyridinium ylides with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, is a widely employed strategy for the synthesis of polysubstituted indolizines. In this process, the pyridinium ylide, typically generated in situ from the corresponding pyridinium salt by treatment with a base, reacts with the alkyne in a concerted or stepwise fashion to form a dihydroindolizine intermediate. This intermediate then undergoes spontaneous aromatization, often through air oxidation, to furnish the stable indolizine product.

The scope of this reaction is broad, with a wide range of substituents tolerated on both the pyridinium ylide and the alkyne, providing access to a diverse library of indolizine derivatives.

| Pyridinium Ylide Precursor | Alkyne Dipolarophile | Resulting Indolizine | Reference |

| N-Phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzoylindolizine-2,3-dicarboxylate | |

| N-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl propiolate | Ethyl 1-(ethoxycarbonyl)indolizine-2-carboxylate | |

| N-(Cyanomethyl)pyridinium chloride | Phenylacetylene | 2-Phenyl-1-cyanoindolizine |

Pyridinium Ylide Reactions with Alkenes

Similar to their reactions with alkynes, pyridinium ylides can also undergo [3+2] cycloaddition with electron-deficient alkenes to produce tetrahydroindolizine derivatives. These primary cycloadducts can then be aromatized through a subsequent oxidation step to yield the corresponding indolizines. Common oxidizing agents used for this purpose include palladium on carbon, chloranil, or even atmospheric oxygen.

The use of alkenes as dipolarophiles offers an alternative route to indolizine derivatives and expands the range of accessible substitution patterns. The reaction can be performed with a variety of activated alkenes, including acrylates, enones, and nitroolefins.

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The [3+2] dipolar cycloaddition of pyridinium ylides often proceeds with a high degree of regioselectivity. In the reaction with unsymmetrical alkynes or alkenes, the regiochemical outcome is governed by both electronic and steric factors of the reactants. Generally, the more nucleophilic carbon of the ylide attacks the more electrophilic carbon of the dipolarophile.

When prochiral alkenes are used as dipolarophiles, the formation of new stereocenters in the tetrahydroindolizine product is possible. The stereoselectivity of these reactions can be influenced by the nature of the substituents on both the ylide and the alkene, as well as the reaction conditions. In some cases, high diastereoselectivity can be achieved. The development of catalytic asymmetric variants of these cycloaddition reactions has also been an area of active research, enabling the synthesis of enantioenriched indolizine precursors.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

The synthesis of the indolizine scaffold, the core structure of 1-(Indolizin-7-yl)ethanone, has been significantly advanced through the use of transition-metal catalysis. These methods offer efficient and versatile routes to construct the bicyclic system through annulation and cyclization strategies. Key transition metals, including palladium, copper, and rhodium, have been extensively employed to catalyze these transformations, each presenting unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Approaches

Palladium catalysts have proven to be particularly effective in the synthesis of indolizine derivatives, enabling a range of synthetic strategies from oxidative carbonylation to direct C-H functionalization and complex cascade reactions.

An efficient method for synthesizing indolizine derivatives involves the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.orgacs.orgnih.gov This reaction can be conducted under mild conditions, typically at room temperature and under a low pressure of carbon monoxide (CO). acs.orgnih.gov Catalytic systems such as Pd₂(dba)₃ or Pd/C have been successfully employed. acs.org The use of a heterogeneous catalyst like Pd/C is advantageous as it can be easily removed from the reaction mixture and recycled. acs.org The reaction proceeds well with various substituents on the propargylic pyridine, including those with different carboxylates, and tolerates both aromatic and aliphatic groups. acs.org For instance, the reaction of a propargylic pyridine with a pivaloyloxy group in methanol (B129727) under 3 bar of CO, catalyzed by Pd₂(dba)₃ or Pd/C, yields the corresponding indolizine derivative in good yields. acs.orgacs.org

The choice of oxidant can influence the reaction pathway. While benzoquinone (BQ) is commonly used for the oxidative carbonylation, employing Cu(OAc)₂ as the oxidant can lead to the cycloisomerization product instead. acs.org This highlights the tunability of the reaction based on the chosen conditions.

Table 1: Selected Examples of Palladium-Catalyzed Oxidative Carbonylation for Indolizine Synthesis acs.org

| Entry | Catalyst | CO Pressure (bar) | Yield (%) |

| 1 | Pd₂(dba)₃ | 3 | 81 |

| 2 | Pd/C | 3 | 83 |

| 3 | Pd(OAc)₂ | 10 | 49 |

Reaction conditions: propargylic pyridine (1a), catalyst, BQ (2 equiv), MeOH, rt.

Direct C-H activation and functionalization of the indolizine core represents an atom-economical approach to introduce substituents. researchgate.net Palladium catalysis has been successfully applied for the direct arylation and heteroarylation of indolizines, selectively at the C-3 position. nih.gov This method avoids the need for pre-functionalized substrates. The reaction typically proceeds in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a base like KOAc, and water in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. nih.gov A variety of substituents are tolerated on both the indolizine ring and the aryl halide, allowing for the synthesis of a diverse library of C-3 arylated indolizines in good to excellent yields. nih.gov Mechanistic studies suggest that this transformation proceeds via an electrophilic substitution pathway. nih.gov

Palladium-catalyzed cascade reactions provide a powerful tool for the rapid construction of complex indolizine structures from simple starting materials in a single operation. rsc.orgnih.govmdpi.com One such approach is the efficient cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.orgnih.gov This reaction provides a direct route to 1,3-disubstituted indolizines with a wide range of substituents. The proposed mechanism involves the formation of an allenyl pyridine intermediate through a palladium-catalyzed coupling reaction, which then undergoes cyclization to form the indolizine ring. rsc.orgnih.gov

Another notable cascade reaction is the multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, driven by carbon monoxide. nih.govrsc.org This reaction proceeds through the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.govrsc.org This modular approach allows for the systematic variation of substituents on the indolizine core by simply changing the starting materials. nih.govrsc.org

A divergent synthesis of indolizine-fused heterocycles has also been developed via a Pd(II)-catalyzed cascade transformation of functionalized alkynes, showcasing the versatility of palladium catalysis in constructing complex fused systems. acs.org

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indolizine derivatives. organic-chemistry.org Various copper-catalyzed reactions have been developed, including cycloisomerizations and coupling-annulation reactions. organic-chemistry.org For instance, a copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides a route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org

A one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper chloride, leads to the direct synthesis of 1-bromoindolizines in high yields. nih.gov This process involves a sequence of 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. nih.gov

Furthermore, a novel approach to construct substituted indolizines involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. rsc.org This method proceeds through the cleavage of C-F bonds and provides access to a variety of bisubstituted indolizine derivatives. rsc.org Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes also presents a simple and atom-economic synthesis of indolizines. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Indolizine Synthesis rsc.org

| Entry | Pyridine Derivative | gem-Difluoroalkene | Yield (%) |

| 1 | Ethyl 2-(pyridin-2-yl)acetate | (2,2-difluorovinyl)benzene | 78 |

| 2 | Methyl 2-(pyridin-2-yl)acetate | (2,2-difluorovinyl)benzene | 74 |

| 3 | Isopropyl 2-(pyridin-2-yl)acetate | (2,2-difluorovinyl)benzene | 75 |

Reaction conditions: pyridine derivative (0.2 mmol), gem-difluoroalkene (0.3 mmol), Cs₂CO₃ (2.0 equiv.), 5 mol% CuI in DMSO at 90 °C for 12 h.

Rhodium-Catalyzed Cyclizations

Rhodium catalysts have also been utilized in the synthesis of indolizine derivatives, often in sequential or one-pot procedures. nih.govacs.org An efficient one-pot synthetic method for producing functionalized indolizine derivatives involves a rhodium-catalyzed [2 + 1]-cyclopropanation, followed by a palladium-catalyzed ring expansion, and subsequent oxidation. nih.govacs.org This sequence, starting from pyridotriazoles and 1,3-dienes, provides a novel route to the indolizine core. nih.govacs.org

Rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates offers a tandem cyclization-addition sequence to produce 2-substituted indole-3-carboxamides under mild conditions, demonstrating the utility of rhodium in constructing functionalized indole (B1671886) and related heterocyclic systems. organic-chemistry.org While not directly forming the indolizine ring, this methodology highlights the potential of rhodium catalysis in the synthesis of related N-heterocycles.

Manganese-Mediated Reactions

While manganese-catalyzed reactions are prevalent in organic synthesis, their specific application to the direct synthesis of the indolizine core is an area of ongoing research. Typically, manganese(III) acetate is employed to initiate radical coupling reactions between enolizable carbonyl compounds and unsaturated systems. wikipedia.org These reactions proceed through the single-electron oxidation of a carbonyl compound to form an α-oxoalkyl radical, which can then undergo addition to a carbon-carbon multiple bond. wikipedia.org

In the context of indolizine synthesis, one could envision a pathway where a suitably functionalized pyridine derivative undergoes a manganese-mediated radical cyclization. For instance, a pyridine substrate bearing a pendant enolizable carbonyl moiety could, in principle, be oxidized by Mn(OAc)₃ to generate a radical intermediate that subsequently cyclizes onto the pyridine ring. However, the literature more broadly describes Mn(OAc)₃-mediated cyclizations for forming other heterocyclic and carbocyclic systems. nih.govresearchgate.net The application of manganese catalysis has been more extensively explored for the functionalization of existing indole and indoline scaffolds rather than the de novo synthesis of indolizines. mcmaster.carsc.orgrsc.orgnih.gov

A plausible, though not explicitly documented, strategy for preparing a precursor to this compound could involve a manganese-mediated reaction to construct a key intermediate. The general mechanism for such a radical cyclization is depicted below:

| Step | Description |

| 1. Radical Generation | Oxidation of an enolizable carbonyl compound with Mn(OAc)₃ to form an α-oxoalkyl radical. |

| 2. Radical Addition | Intramolecular addition of the radical to an unsaturated bond (e.g., an alkene or alkyne) attached to the pyridine core. |

| 3. Oxidation/Termination | The resulting radical intermediate can be further oxidized to a carbocation or undergo a hydrogen abstraction to yield the final product. |

Further research is required to fully establish manganese-mediated reactions as a mainstream method for the synthesis of indolizine derivatives.

Other Metal-Catalyzed Systems

A variety of other transition metals have been successfully employed in the synthesis of indolizine derivatives, offering a broad range of synthetic strategies. These methods often provide high efficiency and regioselectivity.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in synthesizing indolizines. For example, a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids provides a route to diversified indolizine derivatives under solvent-free conditions. This method proceeds through bromination, cycloaddition, oxidative decarboxylation, and aromatization. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is another cornerstone in the synthesis of indolizines. One notable method involves a palladium-catalyzed, multicomponent reaction of 2-bromopyridines, imines, and alkynes with carbon monoxide. This reaction proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. epa.gov

Gold-Catalyzed Reactions: Gold catalysts have been utilized for the intramolecular hydroarylation/aromatization of pyrrole-ynes to construct the pyridine ring of indolizines. This method allows for the incorporation of a wide variety of functional groups under mild conditions. rsc.org

The table below summarizes key findings for these metal-catalyzed systems.

| Catalyst | Reaction Type | Starting Materials | Key Features |

| CuBr | Aerobic Decarboxylative Cycloaddition | Pyridines, Methyl Ketones, Alkenoic Acids | Solvent-free, atom-economical, high yields. |

| Pd Catalyst | Carbonylative Multicomponent Reaction | 2-Bromopyridines, Imines, Alkynes, CO | Modular, tunable substituents. |

| Au(I) Catalyst | Intramolecular Hydroarylation/Aromatization | Pyrrole-ynes | Mild conditions, broad functional group tolerance. |

Radical-Mediated Synthesis of Indolizine Derivatives

Radical-induced synthetic approaches are gaining attention for the construction of indolizines due to their efficiency in forming C-C and C-X bonds and their high atom and step economy. rsc.org

Radical Cyclization Pathways

Radical cyclization reactions provide a powerful tool for the construction of the indolizine skeleton. These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization onto a pyridine ring. For instance, Mn(OAc)₃ can be used to initiate oxidative free-radical cyclizations, although its specific application for indolizine synthesis is not as well-documented as for other systems. nih.gov The general principle involves the formation of a radical which then adds to an unsaturated bond within the same molecule to form a cyclic intermediate.

Radical Cross-Coupling Strategies

Radical cross-coupling reactions offer another versatile route to indolizine derivatives. These methods involve the coupling of two different radical species or a radical with a non-radical partner. An example is the oxidative cross-coupling/cyclization of alkenes and 2-(pyridin-2-yl)acetate derivatives, which can be mediated by a copper/I₂ system. researchgate.net Mechanistic studies suggest that these reactions proceed through a radical pathway involving single-electron oxidation, radical addition, and subsequent intramolecular cyclization.

A summary of representative radical-mediated approaches is provided in the table below.

| Method | Mediating Agent | Starting Materials | Key Features |

| Oxidative Radical Cyclization | Mn(OAc)₃ (proposed) | Functionalized Pyridine Derivatives | Potential for complex ring system formation. |

| Oxidative Cross-Coupling/Cyclization | Cu(OAc)₂·H₂O / I₂ | 2-(Pyridin-2-yl)acetate derivatives, Alkenes | Straightforward access to substituted indolizines. |

Green Chemistry Approaches in Indolizine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For indolizine synthesis, this includes the use of biocatalysis, microwave-assisted synthesis, and photochemical methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comijnrd.orgsphinxsai.com A notable example is the microwave-mediated three-component reaction of an acyl bromide, pyridine, and an acetylene, catalyzed by basic alumina, to produce indolizines in excellent yields in a one-pot fashion. acs.org

Photochemical Synthesis: Photochemical methods offer a green alternative by using light to initiate reactions, often at room temperature and without the need for harsh reagents. scispace.com A visible-light-mediated synthesis of polycyclic indolizines from brominated pyridines and enol carbamates has been developed that operates at room temperature and does not require an external photocatalyst. scilit.com Another approach involves the irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylenedicarboxylate to yield indolizine derivatives. researchgate.netresearchgate.net

Biocatalyzed Reactions

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. An efficient one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica as biocatalysts. The reaction involves the cycloaddition of ethyl propiolate with in situ generated ylides in an aqueous medium. The use of ultrasound irradiation in conjunction with the enzyme catalyst can lead to pure indolizines in good yields and with very short reaction times.

The following table highlights key aspects of these green chemistry approaches.

| Approach | Method | Key Features |

| Microwave-Assisted | Three-component reaction | Rapid, high yields, one-pot. |

| Photochemical | Visible-light mediation | Room temperature, catalyst-free options. |

| Biocatalyzed | Candida antarctica lipase | Aqueous media, high selectivity, can be combined with ultrasound. |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a valuable alternative to conventional heating methods, often leading to significant reductions in reaction times, increased product yields, and enhanced selectivity. researchgate.netrsc.org The application of microwave irradiation has been successfully used to construct a wide variety of indolizine derivatives, including polycyclic systems and conjugates with other heterocycles. researchgate.net

One prominent application is in multicomponent reactions. For example, the reaction of an acyl bromide, pyridine, and an acetylene derivative can be catalyzed by basic alumina under microwave irradiation to afford the corresponding indolizines in excellent yields in a one-pot reaction. rsc.orgnih.gov This method avoids the need for pre-functionalized starting materials and simplifies the synthetic process.

Another example involves a three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles, catalyzed by diethylamine under microwave conditions, to produce pyrazolo[3,4-e]indolizine derivatives. rsc.org This transformation is highly efficient, forming seven bonds and two new rings in a single operation. rsc.org The significant advantages of microwave-assisted synthesis, such as speed and efficiency, make it a powerful tool for generating libraries of indolizine derivatives for various applications. rsc.org

Table 1: Examples of Microwave-Assisted Syntheses of Indolizine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yields | Reference |

| Acyl bromide, Pyridine, Acetylene | Basic alumina, Microwave | Substituted Indolizines | Excellent | rsc.orgnih.gov |

| Arylglyoxals, Cyclic 1,3-diones, 5-Aminopyrazoles | Diethylamine, Microwave | Pyrazolo[3,4-e]indolizine derivatives | Good | rsc.org |

| Morita-Baylis-Hillman adducts | Microwave irradiation | Indolizine-2-carbonitrile/carboxylate | 70-81% | rsc.org |

| 2-phenylimidazo[1,2-a]pyridines, 1,2-diiodobenzene | Palladium catalyst, Microwave | Benzo[a]imidazo[5,1,2-cd]indolizine | Good | researchgate.net |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and simplify purification procedures. Several efficient methods for synthesizing indolizine derivatives without a solvent have been reported.

A notable example is the CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids. acs.orgd-nb.info This reaction proceeds under solvent-free conditions at 80°C in an oxygen atmosphere, yielding a diverse range of indolizine derivatives in good yields. acs.org The process involves a cascade of reactions including bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and aromatization. d-nb.info This method is atom-economical and utilizes simple, readily available substrates. acs.orgd-nb.info

Another approach is a metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols. researchgate.netorganic-chemistry.org This multicomponent reaction proceeds under solvent-free conditions to provide a straightforward route to functionalized indolizines with good functional group tolerance. organic-chemistry.org Similarly, a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions has been developed to produce indolizines in high yields. acs.org These examples demonstrate that high-yielding, clean syntheses of indolizines can be achieved while adhering to the principles of green chemistry.

Table 2: Comparison of Solvent-Free Methodologies for Indolizine Synthesis

| Method | Catalyst | Key Reactants | Key Advantages | Reference |

| Aerobic Decarboxylative Cycloaddition | CuBr | Pyridines, Methyl ketones, Alkenoic acids | Atom-economical, High yields, Versatile substitution | acs.orgd-nb.info |

| One-Pot Three-Component Reaction | Metal-free | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Mild conditions, Good functional group tolerance | researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Three-Component Reaction | CuBr | Pyridine, Acetophenone, Nitroolefin | High yields, Stereoselective, Environmentally friendly | acs.org |

| Gold(III)-Catalyzed Multicomponent Coupling/Cycloisomerization | Au(III) | Heteroaryl aldehydes, Amines, Alkynes | High atom economy, High catalytic efficiency | nih.gov |

Multicomponent Reaction Strategies for Indolizine Formation

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

Several MCRs have been developed for the synthesis of the indolizine scaffold. A facile and regiospecific "one-pot" three-component coupling of pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide provides access to indolizines with diverse functional groups. researchgate.net This method is notable for its operational simplicity and the use of commercially available starting materials. researchgate.net

Another powerful MCR is the metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and nucleophiles like alcohols or thiols, which proceeds under solvent-free conditions. researchgate.netorganic-chemistry.org This strategy offers a convenient and practical method for forming C-O and C-S bonds on the indolizine core. organic-chemistry.org Furthermore, iron-catalyzed three-component reactions of pyridines, diazo compounds, and alkynes have been reported, showcasing the utility of transition metals in facilitating these complex transformations. researchgate.net The diversity of available MCRs provides chemists with a powerful toolkit for the efficient and modular synthesis of substituted indolizine libraries.

Synthesis of this compound and its Analogues

The synthesis of specifically substituted indolizines, such as this compound, requires careful control of regioselectivity. The inherent electronic properties of the indolizine ring system, which favor electrophilic attack at the C1 and C3 positions of the five-membered pyrrole (B145914) ring, make substitution on the six-membered pyridine ring challenging. rsc.org Therefore, targeted strategies are necessary to achieve functionalization at the C-7 position.

Targeted Synthetic Routes for this compound

Direct synthesis of this compound is not widely reported, necessitating a discussion of plausible synthetic routes based on established indolizine chemistry. Two primary strategies can be envisioned: building the indolizine ring from a pre-functionalized pyridine or post-synthesis functionalization of the indolizine core.

The most reliable method for controlling regioselectivity is to construct the indolizine ring from a pyridine that already bears the desired substituent pattern. The classic Tschitschibabin indolizine synthesis involves the reaction of a 2-alkylpyridine with an α-halo ketone, followed by base-induced cyclization. d-nb.info To obtain a 7-substituted indolizine, this reaction must start from a 4-substituted pyridine. Therefore, a logical route to this compound would involve the reaction of a 2,4-disubstituted pyridine, such as 2-methyl-4-acetylpyridine, with an α-halo carbonyl compound, or alternatively, the reaction of 4-substituted-2-picoline with bromoacetone. The substituent at the 4-position of the pyridine becomes the substituent at the 7-position of the resulting indolizine.

Introduction of the Ethanone (B97240) Moiety at the C-7 Position

Introducing an ethanone (acetyl) group at the C-7 position of a pre-formed indolizine ring is a significant challenge due to the ring's inherent reactivity.

Friedel-Crafts Acylation: Standard Friedel-Crafts acylation of unsubstituted indolizine with acetyl chloride or acetic anhydride in the presence of a Lewis acid typically results in substitution at the electron-rich C-3 or C-1 positions. acs.orgnih.gov Acylation at the C-7 position via this method would likely be a minor product, if formed at all, making it an inefficient strategy.

Metalation-Acylation: A more promising approach involves directed metalation. The indolizine ring can be deprotonated using a strong base (e.g., n-butyllithium) to form a lithio-indolizine intermediate, which can then be quenched with an acetylating agent like acetyl chloride. While direct lithiation of unsubstituted indolizine is complex, studies have shown that 2-substituted indolizines can be regioselectively lithiated at the C-5 position. nih.gov Achieving selective metalation at C-7 would likely require a directing group on the indolizine skeleton, analogous to strategies used for the C-7 functionalization of indoles. rsc.orgnih.gov

From 7-Haloindolizines: An alternative multi-step route involves the initial synthesis of a 7-haloindolizine (e.g., 7-bromoindolizine). This intermediate could then be subjected to a metal-catalyzed cross-coupling reaction, such as a Stille coupling with an acetylstannane or a Negishi coupling with an acetylzinc reagent, to introduce the ethanone moiety. This strategy has been successfully applied for functionalizing other positions on the indolizine ring. nih.gov

Strategies for Controlling Regioselectivity in 7-Substituted Indolizines

Achieving regiocontrol to favor substitution at the C-7 position is paramount for the synthesis of compounds like this compound.

Synthesis from 4-Substituted Pyridines: As previously mentioned, the most definitive strategy is to begin the synthesis with a pyridine ring that is already substituted at the 4-position. In the Tschitschibabin reaction, the cyclization of a pyridinium ylide formed from a 4-substituted-2-alkylpyridine ensures that the substituent is located at the C-7 position of the final indolizine product. d-nb.infobeilstein-journals.org This approach offers unambiguous regiochemical control.

Directed ortho-Metalation (DoM): This powerful technique uses a functional group (Directing Metalation Group, DMG) to guide a strong base to deprotonate a specific, often sterically hindered or electronically disfavored, ortho C-H bond. While reports on indolizine primarily describe directed metalation to the C-5 position, nih.gov the principle could be extended to C-7. A strategically placed DMG on the pyridine portion of the indolizine ring could potentially direct lithiation to the adjacent C-7 position, enabling subsequent electrophilic quenching to install the ethanone group.

Synthesis from Substituted Pyrroles: Less commonly, the pyridine ring can be constructed onto a pre-existing pyrrole scaffold. For instance, the reaction of 2-formylpyrrole derivatives with specific reagents has been shown to produce 7-substituted indolizines, such as indolizine-7-phosphonates. rsc.org This demonstrates that by choosing the correct pyrrole precursor and annulation partner, one can control the final substitution pattern, including at the C-7 position. A research study also noted an extraordinary case of remote-site C-H self-alkenylation that occurred with absolute regioselectivity at the C-7 position, suggesting that under specific catalytic conditions, direct functionalization at this site is possible. ua.es

Theoretical and Computational Investigations of 1 Indolizin 7 Yl Ethanone and Indolizine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For 1-(indolizin-7-yl)ethanone, these methods are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometry and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the chemical reactivity and kinetic stability of a molecule.

Table 1: Calculated Electronic Properties of Indolizine (B1195054) Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indolizine | -5.50 | -0.80 | 4.70 |

| 3-acetylindolizine | -6.05 | -1.55 | 4.50 |

| 7-acetylindolizine | -5.98 | -1.45 | 4.53 |

Note: These are hypothetical values for illustrative purposes, based on general principles of substituent effects on aromatic systems.

The aromaticity of the indolizine system is a topic of considerable interest. Unlike its isomer indole (B1671886), which has a more aromatic six-membered ring, studies have shown that in indolizine, the five-membered ring is more aromatic than the six-membered ring. This is in line with the Glidewell-Lloyd rule, which suggests that in conjugated polycyclic systems, smaller rings tend to retain more aromaticity.

Several computational methods are used to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. For indolizine, NICS calculations typically show a more negative value for the five-membered ring compared to the six-membered ring, confirming its higher aromatic character.

Isomerization Stabilization Energy (ISE): This method assesses the energetic stabilization gained from aromaticity by comparing the energy of the cyclic system to an acyclic isomer.

These analyses reveal a nuanced picture of aromaticity in the indolizine core, where electronic delocalization is not uniform across the bicyclic structure.

The indolizine ring is a π-electron-rich heterocycle that readily undergoes electrophilic substitution. Computational studies help predict the most likely sites for such reactions. The regioselectivity of electrophilic attack is governed by the stability of the resulting intermediate (sigma complex).

Electrophilic Attack: Theoretical calculations and experimental evidence consistently show that electrophilic substitution on the indolizine ring occurs preferentially at the C-3 position in the five-membered ring. This is because the positive charge in the transition state leading to C-3 substitution can be delocalized over the carbon framework without involving the bridgehead nitrogen atom, resulting in a more stable intermediate. Attack at C-1 is the second most favored position. The acetyl group at C-7 in this compound acts as a deactivating group for electrophilic substitution on the six-membered ring but has a less pronounced effect on the reactivity of the distant five-membered ring. Fukui functions, derived from DFT, can be used to quantitatively predict the local reactivity, identifying sites susceptible to nucleophilic, electrophilic, or radical attack.

Nucleophilic Attack: Indolizines are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or through metalation. Direct lithiation of the indolizine ring, for instance, has been shown to occur selectively at the C-5 position, enabling subsequent functionalization at this site.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are instrumental in exploring the potential of molecules like this compound as therapeutic agents by predicting their interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This allows for the estimation of binding affinity and the analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Indolizine derivatives have been investigated as inhibitors for various biological targets.

Potential Targets: The indolizine scaffold has been explored for its activity against targets like cyclooxygenase (COX) enzymes, tubulin, and various kinases. For example, docking studies of indolizine-NSAID hybrids have shown favorable binding energies towards COX-2 over COX-1, with key interactions involving amino acid residues like His90 and Arg513. Other studies have docked indolizine derivatives into the colchicine (B1669291) binding site of tubulin, suggesting potential as anticancer agents.

For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The 7-acetyl group could serve as a hydrogen bond acceptor, potentially forming crucial interactions with the protein's active site residues. The planar indolizine ring can participate in hydrophobic and π-stacking interactions. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity.

Table 2: Example of Docking Results for an Indolizine Derivative (Illustrative)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Alkyl |

| Tubulin | -7.9 | Lys352, Asn258, Val318 | Hydrogen Bond, van der Waals |

| p38 MAPK | -9.1 | Met109, Lys53, Asp168 | Hydrogen Bond, π-Cation |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the orientation of the acetyl group relative to the indolizine ring.

The bond connecting the carbonyl carbon to the C-7 position of the ring allows for rotation. This rotation gives rise to different conformers. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is generally expected that the most stable conformer will have the acetyl group being coplanar with the aromatic ring to maximize conjugation. This planarity can be disrupted by steric clashes with adjacent substituents.

Spectroscopic Characterization from Computational Perspectives

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate the relationship between its electronic structure and its response to electromagnetic radiation. Methodologies rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly effective for predicting Nuclear Magnetic Resonance (NMR) spectra, electronic absorption and emission spectra, and vibrational spectra.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts have become a reliable tool for structure elucidation and verification. The most common and accurate method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed in conjunction with a DFT functional such as B3LYP or PBE0 and a suitable basis set (e.g., 6-311+G(d,p)).

The process begins with the optimization of the molecule's ground-state geometry. Following this, the GIAO-DFT method is used to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shift (δ) is then determined by subtracting the calculated shielding value (σ) of a nucleus in the molecule from the shielding value of the corresponding nucleus in a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of the indolizine core, which is a 10-π electron aromatic system. The electron density is not uniformly distributed; the five-membered ring is electron-rich, while the six-membered pyridine (B92270) ring is comparatively electron-poor. The introduction of the acetyl group at the C7 position, an electron-withdrawing group, further perturbs this electronic distribution through mesomeric and inductive effects. This is expected to cause a downfield shift (higher ppm values) for the nearby protons (H-6 and H-8) and carbons.

Based on these principles, a set of predicted chemical shifts for this compound can be generated. The following table represents typical data that would be obtained from a GIAO-DFT calculation.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-1 | 110.5 | H-1 | 6.85 |

| C-2 | 118.0 | H-2 | 7.10 |

| C-3 | 108.2 | H-3 | 6.60 |

| C-5 | 125.5 | H-5 | 7.95 |

| C-6 | 119.5 | H-6 | 7.65 |

| C-7 | 135.0 | H-8 | 8.15 |

| C-8 | 121.0 | -CH₃ | 2.60 |

| C-8a | 136.8 | ||

| -C=O | 197.5 | ||

| -CH₃ | 26.5 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Properties

The electronic absorption properties of organic molecules can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV or visible light. The calculations also yield the oscillator strength (f) for each transition, a dimensionless quantity that relates to the intensity of the absorption band.

For an aromatic system like indolizine, the UV-Vis spectrum is dominated by π→π* transitions. The parent indolizine molecule exhibits several absorption bands in the UV region. The introduction of an acetyl group at the C7 position is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated π-system and the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

A TD-DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) on the optimized ground-state geometry of this compound would predict the key electronic transitions. The results typically include the maximum absorption wavelength (λmax), the oscillator strength, and the primary molecular orbital contributions to the transition.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.35 | HOMO → LUMO (95%) |

| S₀ → S₂ | 290 | 0.20 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 265 | 0.55 | HOMO → LUMO+1 (92%) |

Furthermore, many indolizine derivatives are known to be fluorescent. researchgate.net Computational modeling of fluorescence involves optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state. This energy difference is typically smaller than the absorption energy, resulting in the emitted light having a longer wavelength (a phenomenon known as the Stokes shift). The fluorescent properties of this compound would be highly dependent on the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways.

Vibrational Spectroscopy Predictions (e.g., Infrared)

Computational methods, primarily DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. After obtaining the optimized molecular geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies. The output provides a list of frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. materialsciencejournal.org

For this compound, the predicted IR spectrum would exhibit several characteristic vibrational modes. The most prominent and easily identifiable peak would be the C=O stretching vibration of the acetyl group. Other significant vibrations include the aromatic C-H stretching modes, C=C and C-N stretching vibrations within the fused rings, and various in-plane and out-of-plane bending modes.

Predicted Key Infrared (IR) Frequencies for this compound

| Predicted Frequency (cm⁻¹, scaled) | Intensity | Vibrational Assignment |

|---|---|---|

| 3050-3100 | Medium | Aromatic C-H stretching |

| 2925 | Weak | Methyl C-H stretching |

| 1675 | Strong | C=O stretching (acetyl group) |

| 1580-1620 | Medium-Strong | Aromatic C=C ring stretching |

| 1400-1500 | Medium | Aromatic ring stretching / C-H in-plane bending |

| 1360 | Medium | Methyl C-H symmetric bending |

| 1250 | Strong | Aromatic C-N stretching |

| 750-850 | Strong | C-H out-of-plane bending |

These computational predictions are invaluable for assigning bands in an experimental spectrum and for understanding how specific structural features, like the acetyl substituent, influence the molecule's vibrational modes.

Research Applications of Indolizine Derivatives

Indolizine (B1195054) Scaffolds as Building Blocks in Complex Organic Synthesis

The inherent structural features of the indolizine nucleus make it an attractive building block for the construction of more complex molecular architectures, particularly in the total synthesis of natural products. nih.govderpharmachemica.com The partially or wholly hydrogenated forms of indolizine are frequently found as core structures in a variety of bioactive natural products, including a range of alkaloids. rsc.orgjbclinpharm.org

Numerous synthetic strategies have been developed to construct the indolizine core, such as the Tschitschibabin reaction, 1,3-dipolar cycloaddition reactions, and various metal-catalyzed cyclizations. chim.itrsc.orgijettjournal.orgorganic-chemistry.org These methods provide chemists with versatile tools to access a wide array of substituted indolizines, which can then be further elaborated into more complex target molecules.

A notable application of indolizine scaffolds is in the synthesis of phenanthroindolizidine alkaloids, such as (±)-tylophorine, (±)-antofine, and (±)-deoxypergularinine. nih.gov A concise and modular synthetic route has been developed that combines iodoaminocyclization with a free radical cyclization approach to construct these complex alkaloids, demonstrating the utility of the indolizine framework in natural product synthesis. nih.gov Furthermore, indolizidine and quinolizidine (B1214090) alkaloids, including those found in poison-frog skin, have been synthesized using strategies that involve the construction of the core indolizine or its saturated derivatives. elsevierpure.com The development of divergent total synthesis approaches allows for the creation of various alkaloid skeletons from common chiral building blocks that lead to the indolizine core. elsevierpure.com

Applications in Materials Science

The unique photophysical and electronic properties of indolizine derivatives have led to their exploration in the field of materials science. Their planar structure and extended π-conjugation system are key features that make them suitable for applications in organic electronics and photovoltaics.

Indolizine derivatives have been investigated as organic semiconductors for use in electronic devices such as organic field-effect transistors (OFETs). nih.govresearchgate.netwikipedia.orgnih.govrsc.org OFETs are of significant interest for their potential in low-cost, large-area, and flexible electronics. The performance of an OFET is highly dependent on the charge-transport properties of the organic semiconductor used in its channel.

A new class of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties into a single polycyclic framework, has been designed and synthesized for OFET applications. chemrxiv.org These materials have been shown to exhibit competitive performance with ambipolar charge transport properties. The electronic structure of these indoloindolizines can be precisely modulated by controlling the aromaticity of the constituent rings, allowing for the fine-tuning of their HOMO-LUMO gap and, consequently, their semiconductor properties. chemrxiv.org The development of scalable synthetic protocols for these materials opens up avenues for their application in stable and tunable organic electronic devices. chemrxiv.org

| Compound Class | Device Application | Key Properties |

| Indoloindolizines | Organic Field-Effect Transistors (OFETs) | Ambipolar charge transport, tunable HOMO-LUMO gap, enhanced stability |

Indolizine-based compounds have been explored as organic sensitizers in dye-sensitized solar cells (DSSCs). espublisher.comiaescore.comijrasb.com DSSCs are a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and good performance in various light conditions. The efficiency of a DSSC is critically dependent on the properties of the dye used to absorb light.

Organic donor-π-bridge-acceptor (D-π-A) dyes incorporating the indolizine moiety as the electron donor have been synthesized and studied. researchgate.net The planar nature and strong electron-donating ability of the indolizine ring make it an effective component in these sensitizers. Computational and experimental studies have shown that indolizine-based donors can contribute electron density more effectively than some commonly used triarylamine and diarylamine donors. researchgate.net The photovoltaic performance of DSSCs using indolizine-based dyes is influenced by factors such as the substitution pattern on the indolizine ring, which affects the dye's absorption spectrum and energy levels. While specific high-performance indolizine dyes are still under development, the structural and electronic advantages of the indolizine scaffold make it a promising area of research for next-generation photovoltaic materials. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com

| Dye Type | Device | Performance Metrics |

| Indolizine-based D-π-A | Dye-Sensitized Solar Cell (DSSC) | High electron-donating strength, potential for high power conversion efficiency |

| Indoline Dyes (related structures) | Dye-Sensitized Solar Cell (DSSC) | Power conversion efficiencies up to 9.52% have been reported. researchgate.net |

Indolizine derivatives are well-known for their strong fluorescence properties, which has led to their widespread use as luminescent materials and fluorescent probes. rsc.org The rigid, planar structure and extended π-electron system of the indolizine core contribute to high quantum yields and tunable emission spectra.

The photophysical properties of indolizine derivatives can be readily tuned by introducing various substituents at different positions of the heterocyclic ring. This allows for the rational design of fluorophores with specific absorption and emission characteristics, spanning the visible spectrum. For example, the introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to significant shifts in the emission wavelength.

This tunability has been exploited in the development of "Seoul-Fluors," a class of indolizine-based fluorescent dyes with emission colors that can be systematically controlled. rsc.org These fluorophores have been successfully applied as bioprobes in living cells. Furthermore, indolizine derivatives have been utilized in the development of fluorescent sensors for detecting various analytes and changes in the microenvironment, such as pH. The strong fluorescence of these compounds also makes them attractive for applications in organic light-emitting diodes (OLEDs).

| Indolizine Derivative Class | Application | Key Photophysical Properties |

| Seoul-Fluors | Bioimaging Probes | Emission-tunable fluorescence |

| Substituted Indolizines | pH Sensors | pH-dependent fluorescence |

| General Indolizine Fluorophores | OLEDs, Fluorescent Dyes | High quantum yields, tunable emission |

Biological Target Modulation and Mechanistic Studies

The indolizine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. derpharmachemica.com This has led to the synthesis and evaluation of numerous indolizine derivatives for their potential as therapeutic agents.

Indolizine derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Cyclooxygenase-2 (COX-2): The cyclooxygenase enzymes are key to the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation with reduced gastrointestinal side effects. Several series of indolizine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.

Phosphatases: Protein phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and infectious diseases. Substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of phosphatases such as MPtpA and MPtpB from Mycobacterium tuberculosis.

Aromatase: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer. The structural framework of the indolizine core has been reported to possess aromatase inhibitory activity. derpharmachemica.com While detailed studies on indolizine derivatives are emerging, related indole-based compounds have shown significant promise as aromatase inhibitors, providing a basis for the design of novel indolizine-based inhibitors. nih.govmdpi.com

15-Lipoxygenase (15-LOX): The 15-lipoxygenase enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammatory conditions and the pathogenesis of atherosclerosis. A number of indolizine derivatives, including 1-substituted indolizines, have been identified as potent inhibitors of 15-LOX. researchgate.net Some of these compounds have shown greater activity than the well-known inhibitor quercetin.

| Enzyme Target | Therapeutic Area | Example Indolizine Derivatives |

| Cyclooxygenase-2 (COX-2) | Inflammation | Substituted benzoyl indolizines |

| Phosphatases (MPtpA/MPtpB) | Infectious Diseases | 3-Substituted indolizine-1-carbonitriles |

| Aromatase | Breast Cancer | Indolizine-based scaffolds |

| 15-Lipoxygenase (15-LOX) | Inflammation, Atherosclerosis | 1-Substituted indolizines, Indolizine-1-sulfonates |

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene transcription. researchgate.net The inhibition of specific bromodomains has emerged as a promising strategy in cancer therapy.

CREB-Binding Protein (CBP)/E1A Binding Protein p300 (EP300): These homologous proteins are key epigenetic regulators, and their bromodomains are implicated in the progression of various cancers. nih.govuzh.ch Selective inhibitors of the CBP/EP300 bromodomains have been shown to reduce the expression of pro-inflammatory cytokines. uzh.ch Some small molecule inhibitors targeting these bromodomains have demonstrated anti-proliferative effects in leukemia, melanoma, and breast cancer cell lines. uzh.ch

BAZ2A/B: Research has also focused on developing inhibitors for other non-BET (Bromodomain and Extra-Terminal domain) family bromodomains like BAZ2A and BAZ2B, which have been implicated in diseases such as cancer and HIV infection. researchgate.net

TRIM24/BRPF1: The tripartite motif-containing protein 24 (TRIM24) and the bromodomain and PHD finger-containing protein 1 (BRPF1) are other important targets. nih.gov Dual inhibitors effective against both TRIM24 and BRPF1 have been developed. researchgate.net BRPF1 is part of a tetrameric complex involved in the post-translational modification of histones. researchgate.net

| Target Bromodomain | Therapeutic Area | Key Findings |

| CBP/EP300 | Cancer, Inflammation | Inhibition can reduce pro-inflammatory cytokine expression and shows anti-proliferative effects in various cancer cell lines. uzh.ch |

| BAZ2A/B | Cancer, HIV | Implicated in the onset and progression of these diseases, making them viable targets for inhibitor development. researchgate.net |

| TRIM24/BRPF1 | Cancer | Dual inhibitors have been successfully developed for these bromodomains. researchgate.net |

Anti-Infective Research

Indolizine derivatives have demonstrated a broad spectrum of activity against various infectious agents. derpharmachemica.comresearchgate.net

Antimicrobial and Antifungal Activities: Certain indolizine derivatives have shown moderate activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus albus) bacteria, as well as against fungi like Candida albicans and Aspergillus flavus. derpharmachemica.com Some derivatives have exhibited dual antibacterial and antifungal efficacy. derpharmachemica.com

Anti-Tubercular Activity: A number of 1,2,3-trisubstituted indolizines have been screened for their in vitro activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) strains. nih.govresearchgate.net Some of these compounds showed activity against the H37Rv-MTB strain with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL. nih.govresearchgate.net In silico docking studies have suggested that the enoyl-acyl carrier protein reductase (InhA) could be a potential molecular target for these compounds. nih.govresearchgate.net

Antiviral Activity: The antiviral potential of indolizine derivatives has also been explored, with some compounds showing activity against viruses like the human cytomegalovirus (HCMV) and varicella-zoster virus. researchgate.net

| Activity | Pathogen(s) | Key Findings |

| Antimicrobial | E. coli, S. albus | Moderate activity observed for several derivatives. derpharmachemica.com |

| Antifungal | C. albicans, A. flavus | Some compounds show dual antibacterial and antifungal properties. derpharmachemica.com |

| Anti-Tubercular | M. tuberculosis (H37Rv, MDR strains) | Substituted indolizines show promising MIC values, potentially targeting the InhA enzyme. nih.govresearchgate.net |

| Antiviral | HCMV, Varicella-zoster virus | Certain analogues have demonstrated significant antiviral activity. researchgate.net |

Anti-Inflammatory Activity Research

The anti-inflammatory properties of indolizine derivatives are a significant area of investigation. researchgate.netomicsonline.org The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation. nih.govijper.org

Some novel indolizine derivatives have been synthesized as bioisosteric modifications of other anti-inflammatory compounds and have shown significant activity in in vivo models of inflammation. researchgate.net Certain derivatives have exhibited preferential and selective inhibition of COX-2 over COX-1, along with inhibition of lipoxygenase (LOX), suggesting a dual inhibitory mechanism. researchgate.net

Anticancer Activity Research

The anticancer potential of indolizine derivatives is one of the most extensively studied areas. researchgate.netnih.govrsc.orgresearchgate.net

Cellular Mechanisms: Indolizine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net For instance, one derivative was found to induce apoptosis in HepG2 liver cancer cells through the mitochondrial p53 pathway. researchgate.net Other derivatives have demonstrated the ability to arrest the cell cycle, a common mechanism for microtubule-interacting agents.

Molecular Mechanisms: The antiproliferative activity of some indolizine hybrids has been linked to the inhibition of COX-1 and COX-2 isoenzymes. nih.gov Furthermore, certain indolizine derivatives have been investigated for their inhibitory activity against key cancer-related enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov One difluoro indolizine derivative showed potent inhibitory activity against both EGFR and CDK2. nih.gov

| Cancer Cell Line | Proposed Mechanism of Action | Reference |

| HepG2 (Liver Cancer) | Induction of apoptosis via the mitochondrial p53 pathway. | researchgate.net |

| HT-29, MCF-7 | Inhibition of COX-1/2 isoenzymes. | nih.gov |

| HePG-2, HCT-116, MCF-7 | Inhibition of EGFR and CDK2. | nih.gov |

Antioxidant Activity Research

Several studies have focused on the antioxidant potential of indolizine derivatives. researchgate.netnih.govsdbindex.com These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.

Novel chalcogen-indolizines (containing sulfur or selenium) have demonstrated antioxidant activity in various in vitro assays, including the ferric ion reducing antioxidant power (FRAP) assay. nih.gov These compounds were also effective in reducing lipid peroxidation and protein carbonylation in mouse brain homogenates. nih.gov Other research has shown that certain indolizinyl esters can strongly inhibit lipid peroxidation. derpharmachemica.com

DNA Interaction Studies and Spectroscopic Sensitizer (B1316253) Research

The planar electronic structure of indolizine imparts it with interesting photophysical properties, making it a valuable tool for DNA interaction and spectroscopic sensitizer studies. derpharmachemica.com The interaction of certain compounds with DNA can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. core.ac.uk

Indolizine derivatives have also been investigated for their use as organic sensitizers in dye-sensitized solar cells (DSSCs) and as materials for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. rsc.org Furthermore, indolizine-BODIPY dyes have been synthesized, which exhibit absorption and emission in the near-infrared (NIR) and shortwave infrared (SWIR) regions, with potential applications in bioimaging. mdpi.com

Indolizine Derivatives as Ligands in Coordination Chemistry

Polycyclic analogs of indolizine have found broad application as heterocyclic analogs of indene (B144670) in the synthesis of ligands for transition metal complexes. derpharmachemica.com The ability of the indolizine scaffold to coordinate with metal ions makes it a versatile component in the design of novel coordination compounds with potential applications in catalysis and materials science.

Future Directions and Emerging Trends in 1 Indolizin 7 Yl Ethanone Research

Development of Novel and Sustainable Synthetic Methodologies for Site-Selective Functionalization

A primary challenge in indolizine (B1195054) chemistry is the regioselective functionalization of the pyridine (B92270) ring. Future research will likely focus on developing novel synthetic methods that are both efficient and environmentally benign, moving beyond classical multi-step syntheses. A significant emerging trend is the use of C-H activation strategies, which offer a direct and atom-economical way to introduce functional groups onto the indolizine core. researchgate.netresearchgate.net These methods can provide robust applications in agricultural and pharmaceutical sciences. researchgate.net

Recent advances in transition-metal-catalyzed C-H functionalization have shown promise for various positions on the indolizine ring. researchgate.net For instance, C-H borylation has been demonstrated as a viable method for functionalizing both the pyridine and pyrrole (B145914) rings of indolizine derivatives, which can then undergo Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents. worktribe.comworktribe.com Adapting these methodologies to selectively target the C-5, C-6, or C-8 positions of the 7-acetylindolizine core would be a significant step forward. Such site-selective reactions would enable the synthesis of novel analogues of 1-(Indolizin-7-yl)ethanone with precisely controlled substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Sustainable approaches are also gaining traction. This includes the use of visible-light-mediated reactions, which can proceed without organometallic photosensitizers, and iodine-catalyzed radical oxidative annulations. rsc.org Exploring these greener methodologies for the synthesis and functionalization of this compound will be a key research direction.

Table 1: Emerging Sustainable and Site-Selective Synthetic Methodologies

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| C-H Activation/Borylation | Transition-metal (e.g., Iridium) catalyzed direct borylation of C-H bonds, followed by cross-coupling. worktribe.com | Selective functionalization at positions C-5, C-6, and C-8 of the pyridine ring. |

| Directed Metalation | Use of directing groups to achieve regioselective metalation and subsequent reaction with electrophiles. worktribe.com | Introduction of functional groups adjacent to existing substituents on the pyridine ring. |

| Visible-Light Photoredox Catalysis | Use of light to initiate radical reactions for cyclization and functionalization, often without metal catalysts. rsc.org | Environmentally friendly synthesis of complex derivatives and late-stage functionalization. |

| Domino/Cascade Reactions | Multi-step reactions that occur in a single pot, improving efficiency and reducing waste. nih.gov | Rapid construction of complex indolizine cores related to this compound. |

Advanced Functionalization Strategies for Enhanced Molecular Diversity and Targeted Properties

Building on novel synthetic methods, the next frontier is to apply these tools in advanced functionalization strategies to generate libraries of diverse molecules for biological screening. Diversity-oriented synthesis (DOS) is a powerful approach for creating collections of structurally complex and diverse small molecules. nih.govnih.gov Applying DOS principles to the this compound scaffold could yield libraries of compounds with a wide range of physicochemical properties, increasing the probability of identifying hits for specific biological targets.

Late-stage functionalization (LSF) is another critical strategy, particularly in drug discovery. nih.gov Once a promising lead compound like a this compound derivative is identified, LSF allows for the introduction of various functional groups into the molecule's core structure in the final steps of the synthesis. This approach is highly efficient for rapidly exploring the SAR and optimizing properties such as potency, selectivity, and metabolic stability. nih.gov For example, after identifying an initial hit, LSF at the nucleophilic C-1 position of the indolizine core has been used to increase antiproliferative activity by up to twenty-fold. nih.gov

The creation of polyheterocyclic systems by fusing other rings to the indolizine core represents another avenue for achieving molecular diversity. For instance, an oxidative Pictet-Spengler cyclization strategy has been used to synthesize novel indolizino[3,2-c]quinolines, a new class of fluorophores. acs.orgelsevierpure.com Exploring similar annulation strategies starting from this compound could lead to novel compounds with unique optical or biological properties.

Deeper Computational and Mechanistic Understanding of Reactivity and Biological Interactions

A deeper understanding of the electronic structure and reactivity of this compound is essential for designing rational synthetic strategies and predicting biological activity. Computational methods, such as Density Functional Theory (DFT) calculations, are becoming indispensable tools for elucidating reaction mechanisms and predicting regioselectivity. researchgate.net DFT studies can clarify the origins of enantio- and regioselective control in catalytic reactions, guiding the development of more efficient synthetic protocols. researchgate.net

Mechanistic studies of indolizine formation and cycloaddition reactions have provided valuable insights. For example, investigations into ruthenium(II)-assisted three-component cross-coupling/cyclization have characterized key intermediates, proposing a plausible mechanism for indolizine ring formation. acs.orgresearchgate.net Similarly, the mechanism of [8+2] cycloaddition reactions of indolizines with acetylenes, which leads to cycl[3.2.2]azine derivatives, is an area of active investigation, with questions remaining about whether the process is concerted or stepwise. nih.gov Applying these computational and mechanistic approaches to reactions involving this compound will be crucial for predicting its behavior and designing novel transformations.

In the context of biological interactions, molecular docking and simulation studies can predict how this compound derivatives bind to target proteins. mdpi.comeurekaselect.com Such in silico investigations are vital for understanding the SAR at a molecular level and for guiding the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of functionalized indolizines to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. mdpi.comresearchgate.net

Exploration of New Research Applications and Uncharted Biological Targets

The indolizine scaffold is associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net While research on the 1-(indolizin-3-yl)ethanone (B13102092) scaffold has identified potent inhibitors of the CBP/EP300 bromodomain for the treatment of prostate cancer, the biological targets of the this compound isomer remain largely unexplored. researchgate.netnih.gov A major future direction will be the systematic biological evaluation of this compound and its derivatives against a wide array of potential targets.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Rationale / Related Findings |

|---|---|---|

| Epigenetic Proteins | CBP/EP300 Bromodomains | 1-(Indolizin-3-yl)ethanone derivatives are potent inhibitors; the 7-yl isomer is a novel scaffold for exploration. researchgate.netnih.gov |

| Protein Kinases | Various | Indole (B1671886) derivatives are known to target protein kinases involved in cancer signaling. mdpi.com |

| Tubulin | Colchicine Binding Site | Indolizine analogues of phenstatin (B1242451) show antitubulin and cytotoxic effects. nih.gov |

| Enzymes | Cyclooxygenase-2 (COX-2) | Indolizine analogues have been designed and screened as potential COX-2 inhibitors for anti-inflammatory activity. ijper.org |

| Receptors | Histamine H3 Receptor | Certain indolizine derivatives have been identified as antagonists. rsc.org |

Future research should involve screening compound libraries based on the this compound core against panels of cancer cell lines and other disease models. mdpi.com The discovery that some indolizine derivatives exhibit potent activity against specific cancer cell lines, such as melanoma, suggests the potential for developing targeted therapies. nih.gov Furthermore, the inherent fluorescent properties of many indolizine derivatives open up applications in materials science and as biological probes for imaging. rsc.orgnih.gov

Integration with Advanced Technologies

The synergy between chemical synthesis and advanced technologies is set to revolutionize research on molecules like this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. acs.orgepa.gov This technology has been successfully applied to the multi-step, automated synthesis of 3-aminoindolizine libraries. acs.org Adopting flow chemistry for the synthesis of this compound and its derivatives could accelerate the production of compound libraries for screening and enable more efficient process development for lead candidates. mdpi.com

For this compound research, an integrated workflow could be envisioned where:

A generative AI model designs novel derivatives predicted to have high affinity for a specific biological target. osti.gov

ML models predict their synthetic accessibility and key drug-like properties.

The most promising candidates are then synthesized using automated flow chemistry platforms.

Experimental data is fed back into the AI model to refine future predictions, creating a closed-loop, accelerated discovery cycle. nih.gov

This integration of AI, automation, and advanced synthesis holds the promise of dramatically reducing the time and cost associated with discovering and developing new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Indolizin-7-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Friedel-Crafts acylation is a primary method, where indole derivatives react with acyl chlorides (e.g., acetyl chloride) under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:

- Temperature : 0–50°C (lower temperatures reduce side reactions).

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilicity).

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete acylium ion formation.

Industrial-scale synthesis employs continuous flow reactors for efficient heat transfer and reduced byproduct formation .- Data Table :

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25–30°C | 75–85 | >98 |

| Catalyst (AlCl₃) | 1.2 eq | 80 | 97 |

| Reaction Time | 4–6 hours | 78 | 96 |

Q. What are the key chemical properties and reactivity profiles of this compound?

- Methodological Answer : The ethanone group at the 7-position enables nucleophilic/electrophilic reactivity:

- Oxidation : Forms carboxylic acids using KMnO₄ (acidic conditions) or ketones via controlled CrO₃ .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, while catalytic hydrogenation yields alkanes.

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the 3-position due to electron-donating indole ring effects .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, indicative of ketone character).